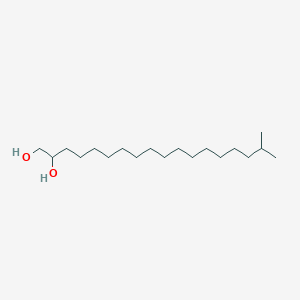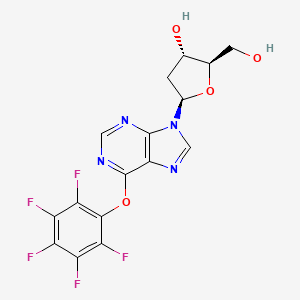![molecular formula C9H18F2O2Si B14269741 {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane CAS No. 167308-42-1](/img/structure/B14269741.png)
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane is a chemical compound known for its unique structural properties and reactivity. This compound features a silicon atom bonded to a trimethylsilyl group and an ethenyl group substituted with difluoro and 2-methylpropoxy groups. Its distinct structure makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with an appropriate difluoroethenyl ether precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoroethenyl group can undergo addition reactions, while the trimethylsilyl group can be easily substituted, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-: This compound contains a thiophene ring instead of the 2-methylpropoxy group.
(2,2-Difluoroethoxy)(trimethyl)silane: Similar structure but lacks the ethenyl group.
Uniqueness
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane is unique due to the combination of difluoroethenyl and 2-methylpropoxy groups, which impart distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
167308-42-1 |
|---|---|
Molecular Formula |
C9H18F2O2Si |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
[2,2-difluoro-1-(2-methylpropoxy)ethenoxy]-trimethylsilane |
InChI |
InChI=1S/C9H18F2O2Si/c1-7(2)6-12-9(8(10)11)13-14(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
SMFSFPPPVYEJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=C(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
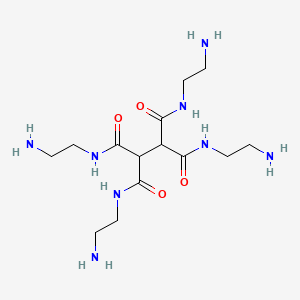
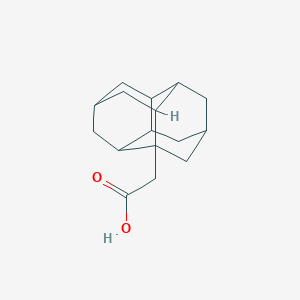
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
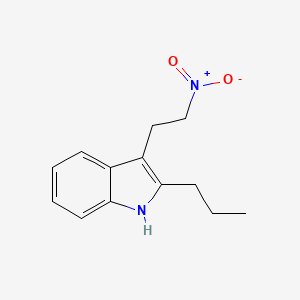
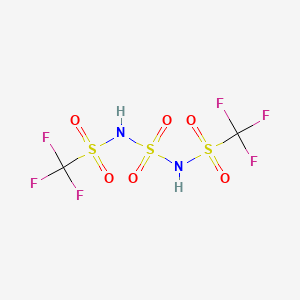
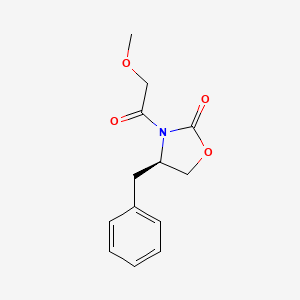
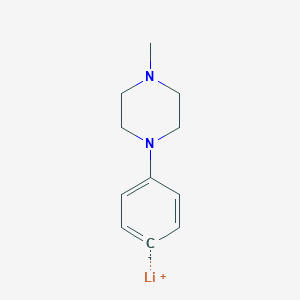
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
